molecular formula C21H23Cl2NO3 B11542181 ethyl (4Z)-1-cyclohexyl-4-(2,4-dichlorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (4Z)-1-cyclohexyl-4-(2,4-dichlorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11542181
M. Wt: 408.3 g/mol
InChI Key: LODLXTYOMVDPFL-BOPFTXTBSA-N
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Description

ETHYL (4Z)-1-CYCLOHEXYL-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (4Z)-1-CYCLOHEXYL-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps. One common method includes the alkylation of 2-(2,4-dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine at the methylene group . This process involves the use of alkyl halides under alkaline conditions, followed by cyclization and reduction reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

ETHYL (4Z)-1-CYCLOHEXYL-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

ETHYL (4Z)-1-CYCLOHEXYL-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL (4Z)-1-CYCLOHEXYL-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ETHYL (4Z)-1-CYCLOHEXYL-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include:

Uniqueness

The uniqueness of ETHYL (4Z)-1-CYCLOHEXYL-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various specialized applications in scientific research and industry.

Properties

Molecular Formula

C21H23Cl2NO3

Molecular Weight

408.3 g/mol

IUPAC Name

ethyl (4Z)-1-cyclohexyl-4-[(2,4-dichlorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C21H23Cl2NO3/c1-3-27-21(26)19-13(2)24(16-7-5-4-6-8-16)20(25)17(19)11-14-9-10-15(22)12-18(14)23/h9-12,16H,3-8H2,1-2H3/b17-11-

InChI Key

LODLXTYOMVDPFL-BOPFTXTBSA-N

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=C(C=C(C=C2)Cl)Cl)C3CCCCC3)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=C(C=C(C=C2)Cl)Cl)C3CCCCC3)C

Origin of Product

United States

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